
2-(1-Hydroxyethyl)-4,5-dihydrothiazole
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Overview
Description
2-(1-Hydroxyethyl)-4,5-dihydrothiazole, also known as this compound, is a useful research compound. Its molecular formula is C5H9NOS and its molecular weight is 131.2 g/mol. The purity is usually 95%.
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Q & A
Q. Synthesis and Optimization
Basic Question : What are the established synthetic routes for 2-(1-hydroxyethyl)-4,5-dihydrothiazole, and how are yields optimized? Methodological Answer : The compound is synthesized via multi-step protocols. A validated three-step route from (S)-(+)-2-phenylglycinol achieves high yields (83.2–94.5%) and purity (>99%) through cyclization, oxidation, and purification. Key steps include:
Cyclization : Using thiourea derivatives and haloesters under reflux.
Oxidation : Controlled use of hydrogen peroxide to avoid over-oxidation.
Purification : Column chromatography coupled with spectroscopic validation (IR, NMR, GC-MS) .
Advanced Question : How can reaction conditions be systematically optimized to enhance dihydrothiazole ring formation? Methodological Answer : Varying solvents, catalysts, and temperatures significantly impacts yield. For example:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates.
- Catalysts : Lewis acids (e.g., ZnCl₂) accelerate cyclization.
- Temperature : Reflux (80–100°C) minimizes side products.
Parameter | Optimal Condition | Yield Improvement | Reference |
---|---|---|---|
Solvent | DMF | +15% | |
Catalyst | ZnCl₂ | +20% | |
Reaction Time | 8–12 hours | +10% |
Q. Characterization and Analysis
Basic Question : What spectroscopic methods are critical for confirming the structure of this compound? Methodological Answer :
- NMR : 1H and 13C NMR identify the hydroxyethyl group (δ 1.3–1.5 ppm for CH₃, δ 4.2–4.5 ppm for CH-OH) and thiazoline ring protons (δ 3.8–4.0 ppm).
- IR : Strong absorption at 3400 cm⁻¹ (O-H stretch) and 1650 cm⁻¹ (C=N).
- GC-MS : Molecular ion peak at m/z 145 and fragmentation patterns confirm the backbone .
Advanced Question : How can stereochemical impurities be detected in enantiomerically enriched samples? Methodological Answer :
- Chiral HPLC : Using columns like Chiralpak IA/IB to resolve enantiomers.
- Optical Rotation : Compare specific rotation values against literature (e.g., [α]D²⁵ = +15° for (S)-enantiomer).
- NOESY NMR : Correlates spatial proximity of hydroxyethyl and thiazoline protons to confirm configuration .
Q. Reaction Mechanisms and Pathways
Basic Question : What is the role of this compound in nucleophilic substitution reactions? Methodological Answer : The hydroxyethyl group acts as a directing moiety, enhancing nucleophilic attack at the thiazoline C2 position. For example, benzylation with KOt-Bu promotes selective N-alkylation to form 2-aminoethyl acetates .
Advanced Question : How does KOt-Bu mediate ring-opening alkylation while suppressing radical pathways? Methodological Answer : KOt-Bu deprotonates the hydroxyethyl group, generating an iminium intermediate that undergoes SN2 alkylation. Radical scavengers (TEMPO, BHT) do not inhibit the reaction, ruling out radical mechanisms. Mechanistic studies show:
- Kinetic Isotope Effect (KIE) : kH/kD=1.2 supports ionic transition states.
- DFT Calculations : Confirm lower activation energy for nucleophilic pathways .
Q. Applications in Flavor Chemistry
Basic Question : How does this compound contribute to food aroma? Methodological Answer : It is a precursor to 2-acetyl-2-thiazoline (roasted aroma). Thermal degradation at 150–200°C releases volatile thiazoles, detected via GC-Olfactometry. Key pathways:
Advanced Question : How can bio-thermal approaches enhance flavor generation from this compound? Methodological Answer :
- Enzymatic Hydrolysis : Lipases/esterases release hydroxyethyl groups, increasing thermal reactivity.
- Controlled Pyrolysis : Optimize temperature (180°C) and residence time (5–10 min) to maximize 2-acetyl-2-thiazoline yield (up to 75%) .
Condition | Optimal Value | Aroma Yield | Reference |
---|---|---|---|
Temperature | 180°C | 75% | |
Enzyme (Lipase) | 5 U/mg | +30% |
Q. Data Contradictions and Resolution
Basic Question : How should researchers address variability in reported synthetic yields? Methodological Answer : Yield discrepancies arise from purification methods (e.g., column chromatography vs. distillation). Standardize protocols using:
- Internal Standards : Monitor reaction progress via TLC.
- Reproducibility Trials : Repeat under inert atmosphere (N₂/Ar) to prevent oxidation .
Advanced Question : Why do different studies report conflicting thermal degradation products? Methodological Answer : Product profiles depend on analytical sensitivity. For example:
- GC-MS vs. HPLC : GC-MS detects low-mass volatiles (thiazoles), while HPLC identifies polar intermediates.
- Isomer Differentiation : Use chiral columns or tandem MS/MS to resolve structurally similar products .
Q. Stereochemical Considerations
Basic Question : What methods ensure enantiomeric purity during synthesis? Methodological Answer :
- Chiral Auxiliaries : Use (S)-2-phenylglycinol to induce stereoselectivity.
- Crystallization : Recrystallize in hexane/ethyl acetate to remove racemic impurities .
Advanced Question : How can computational modeling predict stereochemical outcomes? Methodological Answer :
- Molecular Dynamics (MD) : Simulate transition states to predict enantiomer ratios.
- Docking Studies : Map hydrogen-bonding interactions between intermediates and chiral catalysts .
Q. Thermal Degradation Studies
Basic Question : What analytical tools quantify thermal degradation products? Methodological Answer :
- TD-GC-MS : Thermal desorption coupled with GC-MS captures low-concentration volatiles.
- HS-SPME : Headspace sampling minimizes artifact formation .
Advanced Question : How do pH and moisture influence degradation kinetics? Methodological Answer :
Properties
IUPAC Name |
1-(4,5-dihydro-1,3-thiazol-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS/c1-4(7)5-6-2-3-8-5/h4,7H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZOUUUQYPXUAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NCCS1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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